12-Hydroxystearic acid-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

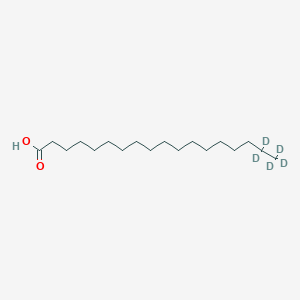

17,17,18,18,18-pentadeuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of 12-Hydroxystearic acid-d5?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 12-Hydroxystearic acid-d5. It is intended to be a resource for professionals in research, science, and drug development who are working with or investigating this compound.

Introduction

This compound is the deuterium-labeled form of 12-Hydroxystearic acid (12-HSA).[1] 12-HSA is a saturated hydroxy fatty acid, typically appearing as a waxy, cream-colored, and odorless compound in powder or flake form.[2][3] It is derived from the hydrolysis of hydrogenated castor oil.[4][5] The defining feature of its molecular structure is a hydroxyl group at the 12th carbon of the stearic acid chain.[6][7] This structure gives it unique properties, making it valuable in various industrial applications, including the production of lubricants, cosmetics, and coatings.[2][4][8]

The deuterated variant, this compound, incorporates stable heavy isotopes of hydrogen.[1] Such isotopic labeling is primarily used for tracer studies and for quantitative analysis during drug development processes, as deuterium substitution can potentially influence the pharmacokinetic and metabolic profiles of drug candidates.[1]

Relationship between 12-HSA and 12-HSA-d5

The fundamental relationship between 12-Hydroxystearic acid and its deuterated form is the substitution of five hydrogen atoms with deuterium atoms. This modification is key for isotopic tracing and metabolic studies.

Physical Properties

The physical properties of this compound are nearly identical to those of its non-deuterated counterpart, with the exception of molecular weight. The data presented below is for 12-Hydroxystearic acid.

| Property | Value | Source |

| Appearance | White to cream-colored flakes, powder, or waxy solid.[3][4][5][6][9] | Visual |

| Melting Point | 72 - 76 °C[4], 74 - 81 °C[9] | Capillary Tube Method[5] |

| Boiling Point | No data available.[9] | - |

| Solubility | Insoluble in water.[4][6] Soluble in organic solvents like ethanol, ether, DMSO, dimethyl formamide, and chloroform.[2][6][10] | Solubility Test |

| Flash Point | 210 - 294 °C[11] | Cleveland Open Cup (COC) |

| Decomposition Temp | > 200°C[12] | Thermal Analysis |

Chemical Properties and Identifiers

This table summarizes the key chemical identifiers and properties for both 12-Hydroxystearic acid and its deuterated form.

| Property | 12-Hydroxystearic Acid | This compound |

| Molecular Formula | C18H36O3[4][6][7][13][14] | C18H31D5O3 |

| Molecular Weight | 300.48 g/mol [14] | Approx. 305.51 g/mol |

| CAS Number | 106-14-9[4][6][7][12] | Not specified |

| IUPAC Name | 12-hydroxyoctadecanoic acid[7][13] | 12-hydroxyoctadecanoic-d5 acid |

| Acid Value | 175 – 185 mg KOH/g[4] | Not specified |

| Iodine Value | ≤ 3 mg I2/g[4] | Not specified |

| Hydroxyl Value | ≥ 153 mg KOH/g[4] | Not specified |

| Saponification Value | 184 – 192 mg KOH/g[4] | Not specified |

| Chemical Stability | Stable under normal storage conditions.[11][15] | Assumed stable |

Experimental Protocols

a) Production of 12-Hydroxystearic Acid:

The manufacturing process for 12-HSA is a multi-step chemical conversion starting from a natural oil.[8]

-

Starting Material: Castor oil, which is rich in ricinoleic acid (approximately 85%).[8]

-

Step 1: Hydrogenation: The double bonds within the ricinoleic acid molecules in castor oil are saturated with hydrogen. This process converts the unsaturated fatty acid into a stable, saturated structure.[8]

-

Step 2: Hydrolysis: The hydrogenated castor oil is then hydrolyzed. This step breaks the ester bonds, separating the fatty acids from the glycerol backbone.[5]

-

Step 3: Fractionation and Purification: The resulting mixture undergoes fractionation to isolate the 12-Hydroxystearic acid from other components.[8] Following separation, a purification process yields the final high-purity 12-HSA product.[8]

b) Analytical Laboratory Methods:

-

Thin-Layer Chromatography (TLC): Positional isomers of hydroxy fatty acids, such as 12-hydroxystearic acid (as methyl esters), can be separated and identified using two-dimensional thin-layer chromatography.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the analysis and identification of 12-HSA.[7]

-

Solubility Testing: To prepare a stock solution, 12-hydroxystearic acid can be dissolved in organic solvents like ethanol, DMSO, or dimethyl formamide to a concentration of approximately 10 mg/ml. The solvent should be purged with an inert gas.[10]

Safety and Handling

-

General Handling: Handle in a well-ventilated area, avoiding dust formation.[11][16] Use personal protective equipment, including gloves and safety glasses.[11][16]

-

Stability: The compound is stable under normal handling and storage conditions.[11][15] It is incompatible with strong oxidizing agents and strong alkaline substances.[11]

-

Storage: Store in a dry, cool place away from direct sunlight and heat in a tightly sealed container.[4][16]

-

Toxicity: It is considered a non-toxic and non-hazardous material.[4][5] The oral LD50 in rats is estimated to be greater than 5000 mg/kg based on similar products.[17]

This guide provides foundational technical data for this compound. For specific applications, further empirical testing is always recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 12-HYDROXYSTEARIC ACID | 106-14-9 [chemicalbook.com]

- 3. 12-HYDROXYSTEARIC ACID | 106-14-9 [amp.chemicalbook.com]

- 4. bisleyinternational.com [bisleyinternational.com]

- 5. 2017erp.com [2017erp.com]

- 6. CAS 106-14-9: 12-Hydroxystearic acid | CymitQuimica [cymitquimica.com]

- 7. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chempri [chempri.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. redox.com [redox.com]

- 12. penpet.es [penpet.es]

- 13. A17347.06 [thermofisher.com]

- 14. 12-Hydroxystearic acid [webbook.nist.gov]

- 15. acme-hardesty.com [acme-hardesty.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. trc-corp.com [trc-corp.com]

An In-depth Technical Guide to the Synthesis and Purification of 12-Hydroxystearic Acid-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 12-Hydroxystearic acid-d5 (12-HSA-d5), a valuable isotopically labeled compound for use in various research applications, including pharmacokinetics, metabolism studies, and as an internal standard in mass spectrometry-based analyses. This document details a plausible synthetic route, purification protocols, and expected analytical data.

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated hydroxy fatty acid naturally derived from castor oil. Its unique physical and chemical properties make it a versatile molecule in industrial applications and scientific research. The deuterated analog, 12-HSA-d5, in which five hydrogen atoms are replaced by deuterium, serves as a crucial tool for researchers, enabling sensitive and accurate quantification in complex biological matrices. This guide outlines a robust methodology for the laboratory-scale synthesis and purification of 12-HSA-d5, ensuring high purity and isotopic enrichment for demanding research use.

Synthesis of this compound

The synthesis of 12-HSA-d5 is a multi-step process that begins with the extraction of ricinoleic acid from castor oil, followed by a deuteration step and subsequent hydrogenation. A plausible and efficient synthetic pathway is detailed below.

Overall Synthetic Scheme

The synthesis commences with the hydrolysis of castor oil to yield ricinoleic acid. The double bond in ricinoleic acid is then deuterated using deuterium gas in the presence of a catalyst. To achieve the desired d5 labeling, a subsequent terminal methyl group exchange is performed. Finally, the molecule is fully saturated via hydrogenation.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Hydrolysis of Castor Oil to Ricinoleic Acid

-

Procedure: In a round-bottom flask, combine 100 g of castor oil with a solution of 25 g of sodium hydroxide in 250 mL of ethanol and 100 mL of water.

-

Reflux the mixture with stirring for 4 hours.

-

After cooling, pour the reaction mixture into 1 L of water and acidify with 6 M hydrochloric acid to a pH of approximately 2.

-

The precipitated ricinoleic acid is then extracted with diethyl ether (3 x 200 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude ricinoleic acid.

Step 2: Catalytic Deuteration of Ricinoleic Acid

-

Procedure: In a high-pressure stainless-steel reactor, dissolve 50 g of ricinoleic acid in 250 mL of anhydrous ethyl acetate.

-

Add 0.5 g of Wilkinson's catalyst (RhCl(PPh₃)₃).

-

Seal the reactor, purge with argon, and then pressurize with deuterium gas (D₂) to 10 bar.

-

Stir the reaction mixture at 60°C for 24 hours.

-

After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite. The solvent is evaporated to yield 12-hydroxy-9,10-dideuterio-octadecenoic acid.

Step 3: Terminal Methyl Group Deuteration

-

Procedure: The dideuterated intermediate (50 g) is subjected to a metal-catalyzed H/D exchange reaction. In a sealed reactor, the compound is heated with D₂O (100 mL) in the presence of a platinum-on-carbon catalyst (Pt/C, 5% w/w) at 150°C for 48 hours.

-

After cooling, the product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the crude 12-HSA-d5.

Step 4: Final Hydrogenation (if necessary)

If the double bond was not fully saturated during the deuteration steps, a final hydrogenation step can be performed using H₂ gas and a palladium-on-carbon catalyst.

Purification of this compound

High purity is critical for research applications. The crude 12-HSA-d5 is purified using silica gel column chromatography.

Purification Workflow

12-Hydroxystearic Acid: A Comprehensive Technical Guide to its Biological Functions and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid derived from the hydrogenation of ricinoleic acid, has emerged as a molecule of significant interest in biomedical research. Traditionally utilized in industrial applications for its unique physical properties, recent studies have unveiled its diverse biological activities, including roles in skin barrier function, immune modulation, and cellular signaling. This technical guide provides an in-depth overview of the current understanding of 12-HSA's biological functions and metabolic pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanisms of action, quantitative data from key studies, and methodologies for its investigation.

Introduction

12-Hydroxystearic acid (12-HSA) is a C18 fatty acid with a hydroxyl group at the 12th carbon position.[1] This structural feature imparts unique chemical properties that have long been exploited in the manufacturing of lubricants, greases, and cosmetics.[2] Beyond its industrial utility, a growing body of scientific evidence highlights the multifaceted biological roles of 12-HSA. It has been identified as a plant and bacterial metabolite and is now recognized for its interactions with mammalian cellular pathways.[1] This guide will explore its metabolic origins, its diverse biological functions, and the signaling cascades it modulates, providing a foundational resource for further research and therapeutic development.

Metabolic Pathways of 12-Hydroxystearic Acid

Biosynthesis

The primary industrial production of 12-HSA is achieved through the catalytic hydrogenation of ricinoleic acid, which is the major fatty acid component of castor oil.[3][4] This process involves the saturation of the double bond in the ricinoleic acid molecule.

The biosynthesis of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) in the castor bean plant (Ricinus communis) occurs from oleic acid.[5] While the precise enzymatic machinery for the hydrogenation of ricinoleic acid to 12-HSA in biological systems is not as well-defined as its industrial counterpart, it is understood that this conversion can be achieved through enzymatic processes.[3][6][7]

Degradation

The metabolic fate of 12-HSA in mammalian systems is not extensively documented. However, based on the general principles of fatty acid metabolism, it is likely degraded through pathways such as beta-oxidation. The presence of the hydroxyl group may necessitate the involvement of specific enzymes to handle this modification before or during the oxidative process. Microbial degradation of other acidic pharmaceuticals has been shown to involve steps like amide bond hydrolysis or ether cleavage, suggesting that specialized enzymatic activities could be involved in the breakdown of 12-HSA in various biological environments.[8]

Biological Functions and Signaling Pathways

12-HSA exerts a range of biological effects by modulating key cellular signaling pathways. Its functions are particularly prominent in skin homeostasis, immune response, and the regulation of cell proliferation.

Skin Barrier Enhancement and Antimicrobial Peptide Secretion

12-HSA has been identified as a potent stimulator of antimicrobial peptide (AMP) secretion from epidermal keratinocytes.[9][10][11] This is a crucial aspect of the skin's innate immune defense. The proposed mechanism involves the downregulation of caspase-8, which subsequently leads to the activation of the inflammasome.[9][10][11]

Signaling Pathway: 12-HSA-Induced Antimicrobial Peptide Secretion

PPARα Agonism and Anti-Aging Effects

12-HSA has been identified as an agonist of the Peroxisome Proliferator-Activated Receptor-alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[12][13] Activation of PPARα by 12-HSA can lead to the regulation of target genes involved in fatty acid oxidation. This activity is linked to potential anti-aging effects on the skin, including the stimulation of collagen synthesis.[14]

Signaling Pathway: PPARα Activation by 12-HSA

Anti-Proliferative Effects on Cancer Cells

Several studies have investigated the effects of hydroxystearic acids on cancer cell lines. While data specifically for 12-HSA is limited, its regioisomers have demonstrated growth inhibitory activity against various human tumor cell lines, including those of the colon, breast, and cervix.[15] The mechanism of action for some of these isomers involves the inhibition of histone deacetylases (HDACs).

Role in Fibrosis

The role of fatty acids in fibrotic diseases is an area of active research. While stearic acid has been shown to attenuate profibrotic signaling, the specific effects of 12-HSA on fibrosis are not well-established.[16] Transforming growth factor-beta (TGF-β) is a key mediator of fibrosis, and understanding how 12-HSA might interact with the TGF-β signaling pathway is a potential area for future investigation.[2][17][18]

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of 12-HSA and its regioisomers.

Table 1: Anti-proliferative Activity of Hydroxystearic Acid (HSA) Regioisomers

| Cell Line | 5-HSA IC₅₀ (µM) | 7-HSA IC₅₀ (µM) | 9-HSA IC₅₀ (µM) | 10-HSA IC₅₀ (µM) | 11-HSA IC₅₀ (µM) | 12-HSA IC₅₀ (µM) |

| CaCo-2 | 25.1 | 42.5 | 32.6 | >100 | 27.6 | Not Reported |

| HT29 | 51.3 | 14.7 | 40.2 | >100 | >100 | Not Reported |

| HeLa | 22.1 | 26.6 | 35.7 | >100 | >100 | Not Reported |

| MCF7 | 46.4 | 21.4 | 48.9 | >100 | 35.8 | Not Reported |

| PC3 | >100 | 24.3 | >100 | >100 | >100 | Not Reported |

| NLF | 38.5 | 24.9 | >100 | >100 | 29.7 | Not Reported |

| Data adapted from[15] |

Table 2: PPARα Agonist Activity of Hydroxystearic Acid (HSA) Regioisomers

| Compound (1.7 µM) | Fold Induction of PPARα Activity |

| 10-HSA | 15.7 |

| 9-HSA | 10.1 |

| 12-HSA | 4.9 |

| 17-HSA | 1.7 |

| Stearic Acid | 1.8 |

| Data adapted from[13] |

Table 3: Effect of 10-Hydroxystearic Acid (10-HSA) on Collagen Synthesis in Human Dermal Fibroblasts

| Treatment | Collagen Type I (% of Control) | Collagen Type III (% of Control) |

| 10-HSA (5 µM) | ~200% (p < 0.01) | ~244% (p < 0.01) |

| Data adapted from[19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of 12-HSA.

Cell Viability and Proliferation (MTT Assay)

This protocol is a standard method to assess cell viability and proliferation based on the metabolic activity of cells.

Workflow: MTT Assay

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

12-Hydroxystearic acid (solubilized in a suitable solvent, e.g., DMSO or ethanol)[20]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 12-HSA in culture medium. Remove the old medium from the cells and add the 12-HSA-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control.

Quantification of Antimicrobial Peptides (ELISA)

This protocol describes the quantification of a specific antimicrobial peptide (e.g., Psoriasin/S100A7) secreted by keratinocytes in response to 12-HSA treatment.

Procedure:

-

Cell Culture and Treatment: Culture human primary epidermal keratinocytes to confluence. Treat the cells with various concentrations of 12-HSA in culture medium for a specified duration (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted AMPs.

-

ELISA: Perform a sandwich ELISA using a commercially available kit for the specific AMP of interest, following the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected cell culture supernatants.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance and calculating the concentration of the AMP based on a standard curve.

-

Analysis of 12-HSA in Biological Samples (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantification of fatty acids like 12-HSA in biological matrices.

Workflow: LC-MS Analysis of 12-HSA

Materials:

-

Biological sample (e.g., plasma, cell lysate)

-

Internal standard (e.g., a deuterated analog of 12-HSA)

-

Organic solvents for extraction (e.g., chloroform, methanol)

-

LC-MS system

Procedure:

-

Sample Preparation:

-

Spike the sample with the internal standard.

-

Perform a liquid-liquid extraction to isolate the lipid fraction containing 12-HSA.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS analysis.

-

-

LC Separation: Inject the sample onto an appropriate LC column (e.g., a C18 column) to separate 12-HSA from other components in the sample.

-

MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Use selected reaction monitoring (SRM) or high-resolution mass spectrometry to specifically detect and quantify 12-HSA and its internal standard.

-

Data Analysis: Quantify the amount of 12-HSA in the original sample by comparing the peak area of 12-HSA to that of the internal standard.

Conclusion and Future Directions

12-Hydroxystearic acid is a fascinating molecule with a diverse and expanding range of known biological functions. Its roles in modulating skin immunity, activating PPARα, and potentially influencing cell proliferation and fibrosis present exciting opportunities for the development of novel therapeutic agents and advanced cosmeceuticals.

Significant gaps in our understanding remain, particularly concerning its detailed metabolic pathways in mammals, the full spectrum of its signaling targets, and its long-term effects in vivo. Future research should focus on:

-

Elucidating the specific enzymes involved in the biosynthesis and degradation of 12-HSA in biological systems.

-

Mapping the complete downstream signaling cascades initiated by 12-HSA through PPARα and inflammasome activation.

-

Conducting comprehensive studies to determine the efficacy and safety of 12-HSA in preclinical models of skin disorders, inflammatory diseases, and cancer.

-

Developing optimized formulations and delivery systems to enhance its bioavailability and therapeutic potential.

This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the necessary tools to further explore the promising biological and therapeutic landscape of 12-Hydroxystearic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. TGF-beta signaling and the fibrotic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DE10054480A1 - Process for the production of 12-hydroxystearic acid - Google Patents [patents.google.com]

- 4. Ricinoleic acid - Wikipedia [en.wikipedia.org]

- 5. THE BIOSYNTHESIS OF RICINOLEIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1330534A1 - Method for obtaining 12-hydroxystearic acid - Google Patents [patents.google.com]

- 7. EP2213694B1 - 12-hydroxystearic acid copolymer and method for producing the same - Google Patents [patents.google.com]

- 8. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty acid synthase is required for profibrotic TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

The role of 12-Hydroxystearic acid in skin lipid composition and barrier function.

An In-depth Technical Guide: The Role of 12-Hydroxystearic Acid in Skin Lipid Composition and Barrier Function

For: Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated C18 hydroxy fatty acid derived from hydrogenated castor oil, is widely utilized in the cosmetics industry for its emollient and texturizing properties.[1][2] Emerging scientific evidence, however, reveals a more active role for 12-HSA in modulating the skin's barrier function, extending beyond simple hydration.[3] This technical guide synthesizes current research, elucidating the molecular mechanisms through which 12-HSA enhances the skin's innate immune defenses and protects against environmental stressors. We present quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and relevant experimental workflows. The findings underscore 12-HSA's potential as a functional ingredient for fortifying skin barrier immunity and resilience.[4]

Introduction: The Skin Barrier and 12-Hydroxystearic Acid

The skin's primary protective function is executed by the stratum corneum (SC), the outermost layer of the epidermis. This barrier is often described by the "brick and mortar" model, where terminally differentiated keratinocytes (corneocytes) are the "bricks" embedded in a specialized lipid matrix—the "mortar".[5][6] This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is crucial for preventing transepidermal water loss (TEWL) and blocking the entry of external threats like pathogens and pollutants.[5][7]

12-Hydroxystearic acid (12-HSA) is a vegetable-derived fatty acid.[8] While structurally similar to stearic acid, a common component of the skin's lipid profile, 12-HSA possesses a hydroxyl group at the 12th carbon position.[2][9] This structural feature imparts unique properties, including its function as a surfactant, emollient, and thickener in cosmetic formulations.[1][10] Recent studies now indicate that topical application of 12-HSA can actively bolster the skin's barrier, not by structurally integrating into the lipid lamellae, but by initiating specific signaling cascades within epidermal keratinocytes.[3][4]

Mechanism of Action: Enhancement of Innate Immune Barrier

The most well-documented role of 12-HSA in skin barrier function is its ability to stimulate the secretion of antimicrobial peptides (AMPs) from epidermal keratinocytes.[4] AMPs, such as cathelicidins (e.g., LL-37) and defensins, are critical components of the skin's innate immune system, providing a first line of defense against a broad spectrum of microorganisms.[4][11]

Mechanistic studies have revealed that 12-HSA initiates a signaling pathway that leads to the release of pre-formed AMPs stored in the lamellar bodies of granular layer keratinocytes.[11][12] The key steps are:

-

DNMT3A Activation: 12-HSA acutely activates DNA methyltransferase 3A (DNMT3A).[4][12]

-

Caspase-8 Downregulation: This leads to the transcriptional silencing of the caspase-8 locus, thereby downregulating caspase-8 expression.[4][12]

-

Inflammasome Activation: The reduction in caspase-8 subsequently activates the inflammasome, a multiprotein complex responsible for the maturation and secretion of pro-inflammatory cytokines and peptides.[4][12]

-

AMP Secretion: This cascade culminates in the secretion of AMPs like LL-37 and psoriasin into the extracellular space, fortifying the skin's antimicrobial shield.[11][13]

This mechanism provides a novel approach to enhancing the skin's natural defenses with minimal side effects, as it mobilizes the skin's own stored resources.[3]

Data on Efficacy

Antimicrobial and Antiviral Effects

The upregulation of AMPs by 12-HSA translates into tangible protective benefits. Studies have demonstrated enhanced defense against both bacterial and viral challenges.

Table 1: Summary of 12-HSA Effects on Antimicrobial Defenses

| Model System | Parameter Measured | Treatment | Outcome | Quantitative Result | Citation |

|---|---|---|---|---|---|

| Primary Human Keratinocytes | Secreted LL-37 levels (ELISA) | 12-HSA | Increased secretion of cathelicidin LL-37. | Data qualitative in source. | [11] |

| In Vitro Skin Cells | AMP Gene Expression (RT-qPCR) | 12-HSA | Increased expression of multiple AMP genes. | Data qualitative in source. | [13] |

| Ex Vivo Human Skin Explants | LL-37 levels (Immunohistochemistry) | 12-HSA | Enhanced levels of LL-37 in the epidermis. | Data qualitative in source. | [13] |

| In Vivo Human Forearm | E. coli Recovery Post-Wash | Handwash with 12-HSA | Significantly lower bacterial recovery. | Significant reduction at 6 and 10 hours post-wash. | [13] |

| In Vitro SARS-CoV-2 Model | Viral Infection Rate | Secretome from 12-HSA treated keratinocytes | Potent inhibition of viral infection. | ~40% decrease in infection vs. vehicle. |[11][12] |

Protection Against Environmental Pollutants

Beyond its role in innate immunity, 12-HSA has shown protective effects against hyperpigmentation induced by common environmental pollutants. In a pigmented living skin equivalent (pLSE) model, 12-HSA was effective at mitigating the damage caused by squalene monohydroperoxide (SQOOH), an oxidation product found on sun-exposed skin.

Table 2: Protective Effects of 12-HSA Against Pollutant-Induced Hyperpigmentation

| Model System | Stressor | Parameter Measured | Treatment | Outcome | Citation |

|---|---|---|---|---|---|

| Pigmented Living Skin Equivalent (pLSE) | Squalene monohydroperoxide (SQOOH) | Skin Lightness (ΔL*) | 12-HSA | Ameliorated the decrease in skin lightness. | [14] |

| Pigmented Living Skin Equivalent (pLSE) | Squalene monohydroperoxide (SQOOH) | Melanin Deposition (Fontana-Masson) | 12-HSA | Decreased melanin deposition. | [14] |

| Pigmented Living Skin Equivalent (pLSE) | Squalene monohydroperoxide (SQOOH) | Pre-melanosome level (Pmel17 expression) | 12-HSA | Decreased Pmel17 expression. |[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of 12-HSA on skin barrier function.

Protocol: In Vitro Evaluation of AMP Upregulation

This protocol assesses the ability of 12-HSA to induce AMP gene expression and secretion in keratinocyte cultures.

-

Cell Culture:

-

Primary human epidermal keratinocytes are cultured in serum-free keratinocyte growth medium.

-

Cells are grown to confluence and induced to differentiate by increasing the calcium concentration in the medium (e.g., to 1.5 mM) for 24-48 hours. This step is critical to model the AMP-producing granular layer of the epidermis.[12]

-

-

12-HSA Treatment:

-

A stock solution of 12-HSA is prepared in a suitable vehicle (e.g., DMSO).

-

Differentiated keratinocytes are treated with 12-HSA at various concentrations (e.g., 1-10 µM) or vehicle control for a specified time period (e.g., 24 hours).[12]

-

-

Sample Collection:

-

Supernatant: The conditioned cell culture medium is collected, centrifuged to remove cellular debris, and stored at -80°C for protein analysis.

-

Cell Lysate: Cells are washed with PBS and lysed using a suitable lysis buffer (e.g., containing TRIzol) for RNA extraction.

-

-

Analysis:

-

Gene Expression (RT-qPCR): Total RNA is extracted from the cell lysate, reverse-transcribed to cDNA, and subjected to quantitative PCR using primers specific for AMP genes (e.g., CAMP for LL-37, S100A7 for psoriasin) and a housekeeping gene (e.g., GAPDH) for normalization.[13]

-

Protein Secretion (ELISA): The concentration of secreted AMPs (e.g., LL-37) in the collected supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[13]

-

Protocol: Assessment Using 3D Living Skin Equivalents (LSE)

This protocol uses a more complex, organotypic model to assess the effects of topical formulations containing 12-HSA.

-

Model:

-

Formulation Application:

-

A test formulation (e.g., a handwash or cream) containing 12-HSA and a corresponding placebo formulation are applied topically to the LSE surface.

-

The application is performed according to a defined regimen (e.g., once daily for several days) to mimic consumer use.

-

-

Endpoint Analysis:

-

Histology: After the treatment period, LSE tissues are fixed, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess tissue morphology and viability.

-

Immunohistochemistry (IHC): Tissue sections are stained with antibodies against specific AMPs (e.g., anti-LL-37) to visualize their expression and localization within the epidermis.[13]

-

Gene Expression: Tissues can be homogenized for RNA extraction and subsequent RT-qPCR analysis as described in Protocol 4.1.

-

Protocol: Transepidermal Water Loss (TEWL) Measurement

While not explicitly detailed in the 12-HSA literature found, TEWL is the gold-standard non-invasive method for quantifying skin barrier integrity.[16] This protocol would be essential for any study claiming barrier enhancement.

-

Acclimatization:

-

Subjects must acclimatize for at least 20-30 minutes in a room with controlled temperature (e.g., 20-22°C) and relative humidity (e.g., 40-60%). This minimizes variability from environmental factors.[16]

-

-

Measurement Site:

-

Select a test site, typically on the volar forearm, free of hair, scars, or visible skin conditions. Mark the specific measurement areas.

-

-

Instrumentation:

-

Use a calibrated TEWL meter (e.g., an open-chamber evaporimeter). The probe is placed gently on the skin surface without excessive pressure.[17]

-

-

Procedure:

-

Obtain a baseline TEWL reading before any treatment.

-

Apply the test product (containing 12-HSA) and control product to their respective marked areas.

-

Measure TEWL at specified time points after application (e.g., 1, 3, 6, and 24 hours). An effective barrier-enhancing product would be expected to lower TEWL over time compared to an untreated or placebo-treated site, especially after a mild barrier challenge (e.g., tape stripping).[18]

-

Conclusion and Future Directions

The current body of evidence strongly indicates that 12-Hydroxystearic acid is more than a passive cosmetic ingredient. It functions as a signaling molecule that actively enhances the skin's innate immune barrier by stimulating the release of antimicrobial peptides. This mechanism provides a scientifically-backed rationale for its use in formulations designed to protect the skin and improve its resilience against microbial threats and environmental stressors.

Future research should focus on several key areas:

-

Direct Impact on Lipid Lamellae: While 12-HSA improves barrier function, its direct effect on the structural organization of SC lipids (e.g., ceramide profiles, lamellar phase organization) remains to be elucidated. Advanced techniques like X-ray diffraction and cryo-electron microscopy on 12-HSA-treated skin models could provide these insights.

-

Receptor Identification: The specific cell-surface or intracellular receptor that initially binds 12-HSA to trigger the DNMT3A pathway is unknown. Identifying this target would allow for more precise drug development.

-

Clinical Efficacy in Barrier-Compromised Conditions: Rigorous clinical trials are needed to evaluate the therapeutic potential of 12-HSA in conditions characterized by a compromised skin barrier, such as atopic dermatitis or rosacea.

References

- 1. acme-hardesty.com [acme-hardesty.com]

- 2. atamankimya.com [atamankimya.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Topically Applied Ceramides Interact with the Stratum Corneum Lipid Matrix in Compromised Ex Vivo Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The skin barrier: an extraordinary interface with an exceptional lipid organization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of ceramide 1 in the molecular organization of the stratum corneum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ambujasolvex.com [ambujasolvex.com]

- 9. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. specialchem.com [specialchem.com]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. SG-APSIC1137: 12-hydroxystearic acid upregulates skin antimicrobial peptides in skin models and provides long-lasting protection from bacterial challenge from a handwash formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wcd2019milan-dl.org [wcd2019milan-dl.org]

- 15. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs | MDPI [mdpi.com]

- 16. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Transepidermal water loss reflects permeability barrier status: validation in human and rodent in vivo and ex vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antimicrobial Properties of 12-Hydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated fatty acid, is demonstrating significant potential as a modulator of antimicrobial responses. While its direct antimicrobial activity is a subject of ongoing investigation, compelling evidence highlights its role in stimulating the innate immune system, specifically by inducing the secretion of antimicrobial peptides (AMPs) from epidermal keratinocytes. This technical guide provides a comprehensive overview of the current understanding of 12-HSA's antimicrobial properties, including its indirect mechanism of action, its effects on microbial biofilms, and relevant experimental protocols.

Introduction

The rise of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial strategies. Fatty acids have long been recognized for their antimicrobial properties, and among them, 12-Hydroxystearic acid (12-HSA) has emerged as a compound of interest. This document serves as an in-depth technical resource for researchers and drug development professionals, summarizing the known antimicrobial characteristics of 12-HSA, detailing experimental methodologies for its study, and visualizing key pathways and workflows.

Antimicrobial Activity of 12-Hydroxystearic Acid

The antimicrobial effects of 12-HSA appear to be multifaceted, involving both indirect and direct interactions with microbial pathogens.

Indirect Antimicrobial Action: Induction of Antimicrobial Peptides (AMPs)

A primary mechanism by which 12-HSA exerts its antimicrobial effect is by stimulating human epidermal keratinocytes to secrete AMPs. These peptides are a crucial component of the skin's innate immune defense, possessing broad-spectrum activity against bacteria, fungi, and viruses[1][2].

Signaling Pathway in Keratinocytes:

Mechanistic studies have revealed that 12-HSA triggers a signaling cascade in keratinocytes that leads to AMP release. This pathway involves the downregulation of caspase-8, which in turn activates the inflammasome[1][2]. A key step in this process is the acute activation of DNA methyltransferase 3A (DNMT3A) by 12-HSA, leading to the transcriptional silencing of the caspase-8 locus[1].

Direct Antimicrobial Effects and Biofilm Modulation

While the indirect action of 12-HSA is more clearly defined, evidence suggests it also has direct effects on microorganisms, particularly on biofilm formation. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, often exhibiting increased resistance to antimicrobial agents.

12-HSA has been shown to modulate biofilm formation in a concentration-dependent manner. In some marine bacterial strains, it has been observed to promote biofilm formation at lower concentrations, while potentially inhibiting it at higher concentrations. This suggests a role for 12-HSA as an interspecies signaling molecule[3].

Quantitative Data on Antimicrobial Activity:

Comprehensive data on the Minimum Inhibitory Concentration (MIC) of 12-HSA against a wide range of pathogenic bacteria and fungi is currently limited in publicly available literature. However, studies on similar long-chain fatty acids indicate that their antimicrobial activity is influenced by factors such as chain length and saturation. The table below summarizes the qualitative antimicrobial activity of 12-HSA and provides context with data from a related hydroxy fatty acid, ricinoleic acid.

| Compound | Microorganism | Activity |

| 12-Hydroxystearic acid | Escherichia coli | Reduced recovery from challenged skin[4] |

| 12-Hydroxystearic acid | Marine bacterial strains | Modulates biofilm formation[3] |

| Ricinoleic Acid | Propionibacterium acnes | Antibacterial activity observed |

| Ricinoleic Acid | Staphylococcus epidermidis | Antibacterial activity observed |

Note: The data for ricinoleic acid esters are included to provide an indication of the potential direct antimicrobial activity of similar C18 hydroxy fatty acids. Further research is required to establish a complete MIC profile for 12-HSA.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of 12-HSA's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of 12-HSA Stock Solution: Dissolve 12-HSA in a suitable solvent (e.g., DMSO) to a high concentration.

-

Preparation of Microtiter Plates: Add a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the wells of a 96-well microtiter plate.

-

Serial Dilutions: Create a two-fold serial dilution of the 12-HSA stock solution across the wells of the microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well. Include positive (microorganism only) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the growth of the test microorganism.

-

Reading Results: The MIC is determined as the lowest concentration of 12-HSA that visibly inhibits the growth of the microorganism.

Biofilm Formation and Inhibition Assay

The crystal violet assay is a common method to quantify biofilm formation and its inhibition.

Protocol:

-

Preparation of Bacterial Culture: Grow the bacterial strain of interest in a suitable liquid medium overnight.

-

Inoculation of Plates: Dilute the overnight culture and add it to the wells of a 96-well flat-bottom plate. For inhibition assays, add varying concentrations of 12-HSA to the wells along with the bacterial suspension.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

Washing: Gently remove the planktonic bacteria by washing the wells with a buffer solution (e.g., PBS).

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.

-

Washing: Remove the excess stain by washing the wells with water.

-

Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm.

Caspase-8 Activity Assay

A colorimetric or fluorometric assay can be used to measure the activity of caspase-8 in keratinocytes treated with 12-HSA.

Protocol:

-

Cell Culture and Treatment: Culture human epidermal keratinocytes and treat them with 12-HSA for a specified period.

-

Cell Lysis: Lyse the cells to release the intracellular contents, including caspase-8.

-

Protein Quantification: Determine the total protein concentration of the cell lysate to normalize the caspase-8 activity.

-

Assay Reaction: Add a specific caspase-8 substrate (e.g., a peptide conjugated to a chromophore or fluorophore) to the cell lysate.

-

Incubation: Incubate the reaction mixture to allow caspase-8 to cleave the substrate.

-

Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal is proportional to the caspase-8 activity.

Potential Direct Mechanisms of Antimicrobial Action

While not yet specifically elucidated for 12-HSA, the direct antimicrobial mechanisms of long-chain fatty acids are generally attributed to their interaction with the bacterial cell membrane.

Possible Mechanisms:

-

Membrane Disruption: The amphipathic nature of fatty acids allows them to insert into the phospholipid bilayer of the bacterial cell membrane. This can disrupt membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Cellular Processes: By altering the membrane environment, fatty acids can interfere with essential cellular processes such as the electron transport chain and oxidative phosphorylation, thereby disrupting energy production. They may also inhibit enzymes involved in cell wall synthesis or other metabolic pathways.

Conclusion and Future Directions

12-Hydroxystearic acid presents a promising avenue for the development of novel antimicrobial therapies. Its ability to stimulate the body's own defense mechanisms by inducing AMP secretion is a particularly attractive feature. While its direct antimicrobial activity and the specific microbial signaling pathways it may affect require further investigation, the existing evidence warrants continued research into its therapeutic potential.

Future studies should focus on:

-

Establishing a comprehensive MIC profile of 12-HSA against a broad range of clinically relevant bacteria and fungi.

-

Elucidating the specific molecular targets and signaling pathways directly affected by 12-HSA within microorganisms.

-

Investigating the in vivo efficacy of 12-HSA in various infection models.

-

Exploring the potential for synergistic effects when combined with conventional antibiotics.

This technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full antimicrobial potential of 12-Hydroxystearic acid.

References

- 1. Anti-infective activities of long-chain fatty acids against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

12-Hydroxystearic Acid and Its Effect on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxystearic acid (12-HSA) is a saturated fatty acid that is hydroxylated at the 12th carbon. It is a derivative of stearic acid and is commonly used in various industrial applications, including cosmetics, lubricants, and plastics. In the biomedical field, there has been growing interest in the therapeutic potential of various fatty acids and their derivatives, particularly in the context of cancer. This technical guide provides an in-depth analysis of the current scientific understanding of 12-Hydroxystearic acid's effect on cancer cell proliferation. The document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development. While a range of hydroxystearic acid (HSA) regioisomers have been investigated for their antiproliferative effects, this guide will focus on 12-HSA, contextualizing its activity within the broader family of HSAs.

Comparative Antiproliferative Activity of Hydroxystearic Acid Regioisomers

Research into the effects of hydroxystearic acids on cancer cell proliferation has revealed a strong dependence on the position of the hydroxyl group along the fatty acid chain. A significant body of evidence indicates that HSA regioisomers with the hydroxyl group at odd-numbered carbon positions (e.g., 5-HSA, 7-HSA, and 9-HSA) exhibit notable growth inhibitory activity against a variety of human cancer cell lines.[1][2] In contrast, HSAs with the hydroxyl group at even-numbered positions, such as 8-HSA, 10-HSA, and 12-HSA, have been shown to have markedly reduced or no inhibitory activity.[3][4]

This structure-activity relationship suggests that the specific location of the hydroxyl group is a critical determinant of the molecule's biological function in the context of cancer cell proliferation. While 12-HSA is economically significant and readily available, its direct antiproliferative effects on cancer cells appear to be minimal compared to other regioisomers.[5]

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for various hydroxystearic acid regioisomers across a panel of human cancer cell lines. It is important to note the consistent absence of significant IC50 data for 12-Hydroxystearic acid, which aligns with the qualitative findings of its weak antiproliferative activity.

| Cell Line | Cancer Type | 5-HSA IC50 (µM) | 7-HSA IC50 (µM) | 9-HSA IC50 (µM) | 11-HSA IC50 (µM) |

| CaCo-2 | Colorectal Adenocarcinoma | 25.1 | > 100 | 32.6 | 27.6 |

| HT29 | Colorectal Adenocarcinoma | 51.3 | 14.7 | 49.0 | > 100 |

| HeLa | Cervical Cancer | 22.1 | 26.6 | 36.1 | > 100 |

| MCF7 | Breast Cancer | 46.4 | 21.4 | 45.4 | 35.8 |

| PC3 | Prostate Cancer | > 100 | 24.3 | > 100 | > 100 |

| NLF | Normal Lung Fibroblast | 38.5 | 24.9 | 42.0 | 29.7 |

Data compiled from a study on the effects of regioisomerism on the antiproliferative activity of hydroxystearic acids.[1]

Mechanism of Action

The antiproliferative mechanisms of the more active hydroxystearic acid regioisomers primarily involve the induction of cell cycle arrest. For instance, 9-hydroxystearic acid (9-HSA) has been identified as a histone deacetylase 1 (HDAC1) inhibitor.[1] This inhibition leads to an increase in p21WAF1 expression, a cyclin-dependent kinase inhibitor, which in turn causes an arrest in the G0/G1 phase of the cell cycle in human colorectal adenocarcinoma cells (HT29).[1]

Given the lack of significant antiproliferative activity of 12-HSA, it is inferred that it does not potently engage these or similar pathways. The structural differences due to the position of the hydroxyl group likely prevent 12-HSA from effectively binding to the active sites of targets such as HDAC1, which are modulated by other, more active regioisomers. While some studies have noted that other HSAs can induce apoptosis, this is not a universally observed mechanism and appears to be cell-line dependent.[1] There is currently no direct evidence to suggest that 12-HSA is a significant inducer of apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of compounds like 12-HSA on cancer cell proliferation. Below are protocols for key in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan precipitate.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 12-Hydroxystearic acid (and other test compounds) in culture medium. Given its lipophilic nature, 12-HSA should first be dissolved in a suitable solvent like DMSO or ethanol, and then diluted in the medium.[7] Ensure the final solvent concentration in the wells is non-toxic to the cells (typically <0.5%). Replace the old medium with 100 µL of the treatment media. Include untreated and solvent-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully aspirate the MTT solution from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[6]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value, if applicable.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[8] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in G2/M have twice the DNA content of cells in G0/G1, and cells in the S phase have an intermediate amount.

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 12-HSA for a specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[9]

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[9] The RNase is crucial to prevent the staining of double-stranded RNA.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide is used as a counterstain to identify cells with compromised plasma membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with 12-HSA as described for the other assays.

-

Cell Harvesting: Collect all cells, including those in the supernatant, and wash them with cold PBS.

-

Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide solution.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key cellular pathways and experimental workflows relevant to the study of 12-Hydroxystearic acid and cancer cell proliferation.

Signaling Pathways

Caption: General overview of the cell cycle regulation pathway.

Caption: The extrinsic and intrinsic pathways of apoptosis.

Experimental Workflows

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for cell cycle analysis via flow cytometry.

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Conclusion

The available scientific evidence strongly indicates that 12-Hydroxystearic acid has a weak to negligible inhibitory effect on the proliferation of a range of human cancer cell lines. This is in stark contrast to other regioisomers of hydroxystearic acid, particularly those with the hydroxyl group at odd-numbered carbon positions, which have demonstrated significant antiproliferative activity. The mechanism of action for these active HSAs often involves cell cycle arrest, potentially through pathways such as HDAC inhibition. The lack of similar activity for 12-HSA suggests that its specific chemical structure precludes it from effectively interacting with the relevant molecular targets that regulate cell proliferation.

For researchers and drug development professionals, this comparative analysis is critical. While 12-HSA itself may not be a promising candidate for direct anticancer therapy, the study of its inactive nature, in comparison to its active regioisomers, provides valuable insights into the structure-activity relationships of fatty acid derivatives. Future research could leverage this understanding to design novel fatty acid-based therapeutic agents with enhanced potency and selectivity against cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for conducting such investigations.

References

- 1. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines [arts.units.it]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. bosterbio.com [bosterbio.com]

Certificate of analysis for 12-Hydroxystearic acid-d5 internal standard.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 12-Hydroxystearic acid-d5, a deuterated internal standard essential for accurate quantification of 12-Hydroxystearic acid and other related fatty acids in complex biological matrices. This document outlines the typical specifications found in a Certificate of Analysis (CoA), detailed experimental protocols for its use, and relevant biological pathway information.

Certificate of Analysis: Typical Data

The Certificate of Analysis for this compound provides critical information regarding its identity, purity, and quality. The following tables summarize the key quantitative data typically presented.

Table 1: Identity and Chemical Properties

| Property | Specification |

| Chemical Name | 12-Hydroxyoctadecanoic-9,10,12,13,13-d5 acid |

| Molecular Formula | C₁₈H₃₁D₅O₃ |

| Molecular Weight | 305.53 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Ethanol, DMSO |

| Storage | -20°C |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Chemical Purity | LC-MS/MS | ≥98% |

| Isotopic Purity | ¹H-NMR/HRMS | ≥98% Deuterium incorporation |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |

| Residual Solvents | GC-MS | Conforms to USP <467> |

| Assay (Concentration) | qNMR or LC-MS/MS | 1.00 mg/mL ± 5% in Methanol |

Experimental Protocols

The use of this compound as an internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response. Below is a detailed protocol for the quantification of endogenous 12-Hydroxystearic acid in human plasma using LC-MS/MS.

Materials and Reagents

-

This compound internal standard solution (1 mg/mL in methanol)

-

Human plasma (K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation Workflow

Caption: Workflow for Plasma Sample Preparation and Analysis.

LC-MS/MS Method

Table 3: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 98% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 4: Mass Spectrometry Parameters

| Parameter | 12-Hydroxystearic Acid | This compound |

| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | 299.2 | 304.2 |

| Product Ion (m/z) | 281.2 | 286.2 |

| Collision Energy | Optimized for instrument | Optimized for instrument |

Biological Context: Signaling Pathway

12-Hydroxystearic acid is not only a component of complex lipids but may also have roles in cellular signaling. While its direct signaling pathways are still under investigation, it has been shown to modulate pathways influenced by other fatty acids, such as the Wnt signaling pathway. The Wnt pathway is crucial in cell fate determination, proliferation, and migration.

Caption: Simplified Wnt Signaling Pathway and potential modulation by 12-HSA.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are examples and may require optimization for specific applications and instrumentation. Always refer to the specific Certificate of Analysis provided with the product for lot-specific data.

The Enigmatic Presence of 12-Hydroxystearic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxystearic acid (12-HSA), a saturated hydroxy fatty acid, is a molecule of significant industrial importance, primarily derived from the hydrogenation of ricinoleic acid from castor oil. While its commercial applications are well-documented, its natural occurrence, endogenous biosynthesis, and physiological roles in plant and animal tissues remain largely uncharted territories. This technical guide synthesizes the current, albeit limited, scientific knowledge on the natural presence of 12-HSA, providing available quantitative data, outlining experimental methodologies for its detection, and exploring its potential biological significance. The scarcity of comprehensive studies on endogenous 12-HSA underscores a significant gap in our understanding of lipid biochemistry and signaling.

Introduction

12-Hydroxystearic acid (12-HSA) is an 18-carbon saturated fatty acid characterized by a hydroxyl group at its 12th carbon position. This structural feature imparts unique physical and chemical properties, making it a valuable component in a wide array of industrial products, including lubricants, cosmetics, and plastics.[1][2] Despite its widespread industrial use, the natural, endogenous occurrence of 12-HSA in biological systems is not well-established. This guide aims to collate the fragmented information available in the scientific literature regarding its presence in plant and animal tissues, its potential biosynthetic pathways, and its nascently explored physiological functions.

Natural Occurrence of 12-Hydroxystearic Acid

The definitive identification and quantification of endogenous 12-HSA in a wide range of biological tissues is an area that requires more extensive research. The available data is sparse and often linked to exogenous sources.

Plant Tissues

The most cited natural source of 12-HSA is castor oil, derived from the seeds of Ricinus communis. However, 12-HSA is not naturally present in castor oil but is produced through the industrial hydrogenation of ricinoleic acid, the primary fatty acid in the oil.[1][2]

Animal Tissues

The presence of endogenous 12-HSA in animal tissues is not well-documented. Most of the available data pertains to the absorption and deposition of 12-HSA following dietary intake.

A study conducted on rats fed a diet containing hydrogenated castor oil demonstrated that 12-HSA is deposited in various body lipids, particularly in adipose tissue. The concentration of hydroxy acids in the abdominal fat of these rats reached up to 4.4% of the total lipids after four weeks of feeding.[3] It is important to note that this represents the accumulation of an exogenous substance rather than endogenous production.

Research into a class of endogenous mammalian lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has identified regioisomers of hydroxystearic acid, such as 5-HSA, 7-HSA, and 9-HSA.[6] A study on human breast milk found that palmitic acid esters of 5-hydroxystearic acid (5-PAHSA) were the most abundant, with no mention of 12-HSA derivatives. This suggests that other isomers may be more physiologically prevalent in mammals.

Microorganisms

Certain microorganisms have been identified as potential sources of 12-HSA. It has been reported to be a metabolite in Bacillus cereus .[3] However, comprehensive studies quantifying the levels of 12-HSA produced by this bacterium are lacking. Interestingly, some research has focused on the biotransformation of 12-HSA by B. cereus, indicating the bacterium's ability to metabolize this fatty acid. Recent discoveries of bacterial fatty acid hydratases have shown that these enzymes can catalyze the conversion of vaccenic acid into 12-hydroxystearic acid, providing a potential enzymatic basis for its biosynthesis in the microbial world.[7]

Quantitative Data on 12-Hydroxystearic Acid Occurrence

As highlighted, there is a significant lack of quantitative data on the endogenous levels of 12-HSA in plant and animal tissues. The following table summarizes the limited information available, which primarily reflects concentrations from exogenous sources.

| Biological Matrix | Species | Concentration | Notes | Reference(s) |

| Abdominal Fat | Rat (Rattus norvegicus) | Up to 4.4% of total lipids | Following dietary administration of hydrogenated castor oil. | [3] |

It is critical to note that this table does not represent endogenous levels of 12-HSA.

Experimental Protocols

Detailed experimental protocols specifically for the extraction and quantification of endogenous 12-HSA from various biological tissues are not well-established in the literature. However, general methodologies for the analysis of fatty acids, including hydroxy fatty acids, can be adapted.

General Lipid Extraction from Tissues

A common starting point for fatty acid analysis is the extraction of total lipids from the biological matrix. The Folch or Bligh-Dyer methods are widely used.

Protocol: Lipid Extraction from Adipose Tissue (Adapted from general protocols)

-

Homogenization: Weigh a known amount of frozen adipose tissue (e.g., 100 mg) and homogenize it in a mixture of chloroform and methanol (2:1, v/v).

-

Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

-

Lipid Extraction: Centrifuge the mixture to separate the layers. The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying: The lipid extract is dried under a stream of nitrogen.

Saponification and Derivatization for GC-MS Analysis

For the analysis of total fatty acid content (including esterified forms), a saponification step is required to release the free fatty acids. Subsequent derivatization is necessary to make the fatty acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol: Saponification and Methylation

-

Saponification: The dried lipid extract is resuspended in a methanolic potassium hydroxide solution and heated to hydrolyze the ester bonds.

-

Acidification: After cooling, the solution is acidified (e.g., with HCl) to protonate the fatty acids.

-

Extraction of Free Fatty Acids: The free fatty acids are extracted with an organic solvent like hexane.

-

Derivatization (Methylation): The extracted fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol) or by preparing trimethylsilyl (TMS) ethers.[8]

-

Purification: The FAMEs are purified, often using solid-phase extraction (SPE).

Quantification by GC-MS

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is a powerful tool for the separation and quantification of FAMEs.[8]

Procedure:

-

Injection: An aliquot of the purified FAMEs solution is injected into the GC.

-

Separation: The FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Detection and Quantification: The mass spectrometer is used for the identification and quantification of the eluting compounds. For quantification, a stable isotope-labeled internal standard of 12-HSA would be ideal. In its absence, a structurally similar internal standard can be used.[8] Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for the target analyte.

A high-performance liquid chromatography (HPLC) method with evaporative light scattering detection (ELSD) has also been developed for the quantification of 12-HSA, particularly in commercial products.[9]

Potential Biological Roles and Signaling Pathways

The biological functions of endogenous 12-HSA are largely unknown. However, recent research has begun to shed light on its potential role as a signaling molecule, particularly in the skin.

Antimicrobial Defense in the Skin

A recent preprint study has identified 12-HSA as a potent stimulator of antimicrobial peptide (AMP) secretion from primary epidermal keratinocytes. This suggests a role for 12-HSA in the skin's innate immune response.[10]

Proposed Signaling Pathway:

The study proposes a signaling cascade initiated by 12-HSA, leading to the release of AMPs.

Caption: Proposed signaling pathway of 12-HSA in keratinocytes.

This pathway suggests that 12-HSA leads to the acute activation of DNA methyltransferase 3A (DNMT3A), which in turn causes transcriptional silencing of the caspase-8 gene. The resulting downregulation of caspase-8 activates the inflammasome, a multiprotein complex that triggers the secretion of AMPs.[10] This finding, if validated, could have significant implications for dermatology and the development of topical treatments to bolster skin immunity.

Conclusion and Future Directions

The natural occurrence of 12-hydroxystearic acid in plant and animal tissues remains a sparsely populated area of scientific inquiry. While its presence has been reported in a few plant and bacterial species, robust quantitative data on its endogenous levels are conspicuously absent. In animals, the detection of 12-HSA has been primarily associated with dietary intake rather than de novo synthesis. The recent discovery of a potential signaling role for 12-HSA in skin immunity opens up an exciting new avenue of research.

For researchers, scientists, and drug development professionals, the field is ripe for exploration. Key future research directions should include:

-

Systematic Quantification: Comprehensive studies are needed to quantify endogenous 12-HSA levels across a wide range of plant and animal tissues using sensitive and specific analytical techniques like GC-MS and LC-MS/MS with appropriate internal standards.

-

Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the biosynthesis of 12-HSA in plants and animals is crucial.

-

Functional Characterization: Further research is required to validate the signaling pathway of 12-HSA in the skin and to explore other potential physiological and pathophysiological roles of this molecule in various biological systems.

Unraveling the biology of 12-hydroxystearic acid could not only deepen our fundamental understanding of lipid metabolism and signaling but also potentially unveil new therapeutic targets and strategies for a variety of conditions.

References

- 1. 12-Hydroxystearic Acid - Top Synthetic Resins for Industrial Use [penpet.com]

- 2. 12-Hydroxy Stearic Acid: Wax, Ink, Cosmetic Uses | PENPET [penpet.com]

- 3. 12-Hydroxystearic acid | C18H36O3 | CID 7789 - PubChem [pubchem.ncbi.nlm.nih.gov]